N-Succinimidyl 3-(Diphenylphosphino)propionate N-Succinimidyl 3-(Diphenylphosphino)propionate
Brand Name: Vulcanchem
CAS No.: 170278-50-9
VCID: VC0180677
InChI: InChI=1S/C19H18NO4P/c21-17-11-12-18(22)20(17)24-19(23)13-14-25(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2
SMILES: C1CC(=O)N(C1=O)OC(=O)CCP(C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C19H18NO4P
Molecular Weight: 355.33

N-Succinimidyl 3-(Diphenylphosphino)propionate

CAS No.: 170278-50-9

Cat. No.: VC0180677

Molecular Formula: C19H18NO4P

Molecular Weight: 355.33

* For research use only. Not for human or veterinary use.

N-Succinimidyl 3-(Diphenylphosphino)propionate - 170278-50-9

Specification

CAS No. 170278-50-9
Molecular Formula C19H18NO4P
Molecular Weight 355.33
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 3-diphenylphosphanylpropanoate
Standard InChI InChI=1S/C19H18NO4P/c21-17-11-12-18(22)20(17)24-19(23)13-14-25(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2
Standard InChI Key QRRPSWGREIRROT-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)CCP(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Structure and Identity

N-Succinimidyl 3-(Diphenylphosphino)propionate (CAS: 170278-50-9) is an organophosphorus compound with the molecular formula C19H18NO4P and a molecular weight of 355.33 g/mol . The structure consists of three main components: a succinimidyl ester group, a three-carbon propionate chain, and a diphenylphosphino moiety.

The compound is also known by several synonyms including:

  • 3-(Diphenylphosphino)propionic Acid N-Succinimidyl Ester

  • 2,5-Dioxopyrrolidin-1-yl 3-(diphenylphosphanyl)propanoate

  • 2,5-Dioxo-1-pyrrolidinyl 3-(diphenylphosphino)propanoate

  • 1-[3-(Diphenylphosphino)-1-oxopropoxy]-2,5-pyrrolidinedione

The chemical structure features a reactive N-hydroxysuccinimide (NHS) ester that readily undergoes nucleophilic substitution reactions with primary amines, making it particularly valuable for bioconjugation applications. The diphenylphosphino group provides additional reactivity and functionality that can be exploited in various chemical transformations.

Physical Properties

N-Succinimidyl 3-(Diphenylphosphino)propionate appears as a white to almost white crystalline powder or solid at room temperature . Its physical properties make it suitable for a range of chemical applications while also necessitating specific handling procedures.

Table 2.1: Physical Properties of N-Succinimidyl 3-(Diphenylphosphino)propionate

PropertyValueReference
Physical State (20°C)Solid (White to Almost white powder to crystal)
Melting Point104-108°C
Boiling Point487.0±47.0°C (Predicted)
Flash Point248.29°C
Molecular Weight355.33 g/mol
Purity (Commercial)>98.0% (HPLC)

The compound exhibits high solubility in various organic solvents including hexanes, acetone, and benzene, which facilitates its use in different reaction media . This solubility profile is advantageous for numerous applications in organic synthesis and bioconjugation where specific solvent systems may be required.

Applications in Bioconjugation

N-Succinimidyl 3-(Diphenylphosphino)propionate serves as a versatile linker in bioconjugation processes, enabling the attachment of various biomolecules to surfaces or other molecules.

The compound's primary utility in bioconjugation stems from its reactive NHS ester group, which readily forms amide bonds with primary amines found in proteins, peptides, and other biomolecules. This reaction occurs under mild conditions and typically results in high coupling efficiencies .

Researchers utilize this compound to enhance the functionality of diagnostic and therapeutic agents by facilitating precise and stable coupling of biomolecules. The incorporation of the diphenylphosphino group provides additional opportunities for subsequent modifications or coupling reactions, expanding the versatility of the conjugated products .

The compound has proven particularly valuable for protein modification, allowing for site-specific labeling that preserves biological activity while introducing new functionalities. These properties make it an essential tool in the development of advanced bioconjugates for research, diagnostics, and therapeutic applications .

Role in Drug Development

In pharmaceutical research, N-Succinimidyl 3-(Diphenylphosphino)propionate plays a significant role in creating targeted drug delivery systems and improving therapeutic outcomes.

The compound enables the development of sophisticated drug carriers by facilitating the conjugation of pharmaceutical agents to targeting moieties such as antibodies, peptides, or nanoparticles. These conjugations result in improved pharmacokinetics, enhanced targeting capabilities, and reduced side effects of medications by ensuring they reach their intended site of action .

Researchers have exploited the unique chemical properties of N-Succinimidyl 3-(Diphenylphosphino)propionate to develop novel prodrugs and drug-antibody conjugates with enhanced stability and controlled release profiles. These advanced drug formulations represent an important frontier in modern pharmaceutical development, particularly for challenging therapeutic targets and conditions .

Protein Labeling Applications

N-Succinimidyl 3-(Diphenylphosphino)propionate serves as an effective reagent for protein labeling, particularly in imaging studies designed to track and visualize protein interactions in living cells.

The compound facilitates the covalent attachment of various reporter molecules, including fluorophores, heavy metal markers, and other detection probes, to proteins of interest. This labeling enables researchers to monitor protein localization, trafficking, and interactions with high specificity and sensitivity .

A notable application involves the use of N-Succinimidyl 3-(Diphenylphosphino)propionate for the attachment of heavy transition metal carbonyl markers to proteins. Research by bioconjugate chemists has demonstrated that this compound can be used to prepare metal carbonyl markers containing "M(CO)n11" (where M = Ru, Os, n = 3; M = Ir, n = 4) moieties. These markers can then be conjugated to proteins such as bovine serum albumin (BSA), resulting in conjugates bearing multiple metal carbonyl fragments. This approach offers valuable tools for the selective and covalent attachment of heavy metal clusters to protein side chains, expanding the repertoire of protein labeling strategies .

Material Science Applications

In material science, N-Succinimidyl 3-(Diphenylphosphino)propionate contributes to the development of advanced materials with enhanced performance characteristics.

The compound has been utilized in creating sensors and catalysts where its unique properties enhance performance and stability compared to traditional compounds . The phosphine moiety, in particular, provides opportunities for coordination with metals and participation in various chemical transformations relevant to material development.

Researchers have incorporated this compound into the development of novel polymeric materials with specific reactive sites, enabling further functionalization and application in diverse fields including biosensing, drug delivery, and environmental monitoring .

Diagnostics Applications

N-Succinimidyl 3-(Diphenylphosphino)propionate plays a crucial role in the formulation of diagnostic kits, particularly in assays requiring high specificity and sensitivity.

The compound enables the conjugation of recognition elements such as antibodies, aptamers, or other affinity ligands to detection systems, creating highly specific diagnostic tools. These conjugates form the basis of various diagnostic platforms, including immunoassays, biosensors, and imaging agents .

The high coupling efficiency and stability of conjugates prepared using this compound contribute to the development of reliable clinical laboratory diagnostics for disease detection. The precise control over bioconjugation afforded by this reagent helps ensure consistent performance of diagnostic tests across different batches and conditions .

Chemical Reactions and Transformations

N-Succinimidyl 3-(Diphenylphosphino)propionate participates in several important chemical transformations that expand its utility beyond simple bioconjugation applications.

Conversion of Azides to Diazo Compounds

One significant application involves the conversion of azides into diazo compounds under mild conditions. In this reaction, azides react with N-Succinimidyl 3-(Diphenylphosphino)propionate to form alkyl acyl triazenes in THF-H2O. Subsequent base-catalyzed fragmentation yields the corresponding diazo compounds in high yields. This represents a mild and convenient method for diazo compound synthesis, offering advantages over more hazardous or harsh traditional approaches .

Staudinger Reactions

The diphenylphosphino group enables Staudinger reactions, which involve the reduction of azides to amines via phosphazide intermediates. This reaction proceeds under mild conditions and with high selectivity, making it valuable for modifying biomolecules without affecting other functional groups .

Coupling with Amino Acids

N-Succinimidyl 3-(Diphenylphosphino)propionate effectively couples with amino acids to form amide bonds, contributing to peptide synthesis and protein modification strategies. The diazo group of the succinimide ester reacts with amino groups on proteins to form stable amide linkages under mild aqueous conditions .

Catalytic Applications in Organometallic Chemistry

Recent research has explored the role of phosphine-containing compounds, including derivatives of N-Succinimidyl 3-(Diphenylphosphino)propionate, in catalytic systems relevant to organic synthesis.

Studies have investigated palladium clusters, such as [Pd3(μ-Cl)(μ-PPh2)2(PPh3)3][Cl], which incorporate diphenylphosphino groups structurally related to those found in N-Succinimidyl 3-(Diphenylphosphino)propionate. These clusters have been immobilized on phosphine-functionalized polystyrene resins and applied as catalysts in Suzuki-Miyaura cross-coupling reactions .

Research findings indicate that the "Pd3X2" motif (where X represents a halide) serves as an active catalyst species in these reactions, with the triangular structure remaining intact during catalytic turnover. These discoveries highlight the potential role of phosphine-containing compounds in developing more efficient and selective catalytic systems for important organic transformations .

Table 10.1: Comparative Applications of N-Succinimidyl 3-(Diphenylphosphino)propionate

Application AreaKey FunctionSignificanceReferences
BioconjugationFormation of amide bonds with biomoleculesEnables precise coupling of biomolecules to various surfaces or other molecules
Drug DevelopmentCreation of targeted drug delivery systemsImproves efficacy and reduces side effects of medications
Protein LabelingAttachment of detection probes to proteinsEnables tracking and visualization of protein interactions in live cells
Material ScienceDevelopment of sensors and catalystsEnhances performance and stability of advanced materials
DiagnosticsFormulation of specific and sensitive assaysValuable in clinical laboratories for disease detection
Chemical SynthesisConversion of azides to diazo compoundsProvides mild and convenient method for diazo compound synthesis
Heavy-Metal Protein LabelingAttachment of metal carbonyl markers to proteinsEnables side-chain-specific labeling of proteins
SupplierProduct NumberPurityPackage SizesReferences
TCI ChemicalsS0816>98.0% (HPLC)1g, 5g
Chem-Impex41697Not specifiedVarious
Alfa IndustryNot specifiedNot specifiedVarious
GlpBioGF05259>98.0%Various

Commercial products are typically provided as white to almost white crystalline powders, often packaged in glass bottles with plastic inserts to maintain integrity during shipping and storage . Due to the compound's sensitivity to environmental conditions, suppliers commonly recommend refrigerated storage and handling under inert gas atmosphere .

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